molecular formula C12H7ClN2 B158663 2-Chloro-5-phenylnicotinonitrile CAS No. 10177-10-3

2-Chloro-5-phenylnicotinonitrile

Cat. No. B158663
CAS RN: 10177-10-3
M. Wt: 214.65 g/mol
InChI Key: DBOYDCQWVLJOJG-UHFFFAOYSA-N
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Patent
US05593998

Procedure details

Under a nitrogen atmosphere, 68.4 grams (0.45 mole) of phosphorus oxychloride is warmed to a gentle reflux, and 38.9 grams (0.18 mole) of 3-cyano-5-phenylpyridin-2-one is added. Upon completion of addition, 93.6 grams (0.45 mole) of phosphorous pentachloride is added in small portions to maintain the gentle reflux. Upon completion of addition, the reaction mixture is then warmed slowly to about 140° C. where it is stirred for one hour. The reaction mixture is cooled, and excess phosphorus oxychloride is removed under reduced pressure. The concentrate is then poured into 400 grams of ice, where it is stirred until the ice melts. The mixture is then extracted with three 200 mL portions of methylene chloride and 100 mL of diethyl ether. The combined extracts are washed with 150 mL of water and 150 mL of an aqueous solution saturated with sodium chloride. The organic layer is dried with sodium sulfate and filtered. The filtrate is concentrated under reduced pressure at 30° C. to a residue. The residue is distilled under vacuum, yielding 35.4 grams of 2-chloro-3-cyano-5-phenylpyridine, bp 175°-179° C./4 mm Hg., as a crystalline material. The crystalline 2-chloro-3-cyano-5-phenylpyridine is recrystallized from hexane/methylene chloride, mp 149°-150° C.
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
93.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([C:8]1[C:9](=O)[NH:10][CH:11]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1)#[N:7].P(Cl)(Cl)(Cl)(Cl)[Cl:22]>>[Cl:22][C:9]1[C:8]([C:6]#[N:7])=[CH:13][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
68.4 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
38.9 g
Type
reactant
Smiles
C(#N)C=1C(NC=C(C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
93.6 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
is added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the gentle reflux
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
excess phosphorus oxychloride is removed under reduced pressure
ADDITION
Type
ADDITION
Details
The concentrate is then poured into 400 grams of ice, where it
STIRRING
Type
STIRRING
Details
is stirred until the ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with three 200 mL portions of methylene chloride and 100 mL of diethyl ether
WASH
Type
WASH
Details
The combined extracts are washed with 150 mL of water and 150 mL of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure at 30° C. to a residue
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.